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molecular formula C12H14N2Si B8651982 5-((Trimethylsilyl)ethynyl)-1H-pyrrolo[2,3-b]pyridine

5-((Trimethylsilyl)ethynyl)-1H-pyrrolo[2,3-b]pyridine

Cat. No. B8651982
M. Wt: 214.34 g/mol
InChI Key: VMIWLCCYSSYPIE-UHFFFAOYSA-N
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Patent
US08198273B2

Procedure details

5-Trimethylsilanylethynyl-1H-pyrrolo[2,3-b]pyridine (26, 0.235 g, 1.10 mmol) was dissolved in 16 mL of methanol, and potassium carbonate (0.0152 g, 0.110 mmol) was added. The reaction was stirred for 2 hours at room temperature, then concentrated under vacuum, and the residue was dissolve in dichloromethane, dried over sodium sulfate. Solids were filtered out and the filtrate was concentrated under vacuum. The crude material was purified by silica gel flash chromatography, eluting with ethyl acetate and hexane. The appropriate fractions were combined and the solvents removed under vacuum to provide the desired compound as a solid (27, 0.155 g). MS (ESI) [M+H+]+=143.3.
Quantity
0.235 g
Type
reactant
Reaction Step One
Quantity
16 mL
Type
solvent
Reaction Step One
Quantity
0.0152 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[Si]([C:5]#[C:6][C:7]1[CH:8]=[C:9]2[CH:15]=[CH:14][NH:13][C:10]2=[N:11][CH:12]=1)(C)C.C(=O)([O-])[O-].[K+].[K+]>CO>[C:6]([C:7]1[CH:8]=[C:9]2[CH:15]=[CH:14][NH:13][C:10]2=[N:11][CH:12]=1)#[CH:5] |f:1.2.3|

Inputs

Step One
Name
Quantity
0.235 g
Type
reactant
Smiles
C[Si](C)(C)C#CC=1C=C2C(=NC1)NC=C2
Name
Quantity
16 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0.0152 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred for 2 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolve in dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
Solids were filtered out
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
The crude material was purified by silica gel flash chromatography
WASH
Type
WASH
Details
eluting with ethyl acetate and hexane
CUSTOM
Type
CUSTOM
Details
the solvents removed under vacuum

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(#C)C=1C=C2C(=NC1)NC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 0.155 g
YIELD: CALCULATEDPERCENTYIELD 99.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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